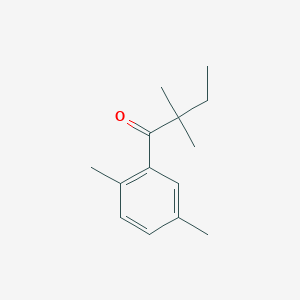

2',2,2,5'-Tetramethylbutyrophenone

Description

2',2,2,5'-Tetramethylbutyrophenone (CAS: Not explicitly provided in evidence) is a branched ketone derivative characterized by a butyrophenone backbone substituted with four methyl groups at the 2', 2, 2, and 5' positions. Its molecular formula is presumed to be C₁₄H₂₀O, with a molecular weight of ~204.31 g/mol. The compound’s structure imparts significant steric hindrance due to the methyl groups, influencing its physical and chemical properties, such as reduced solubility in polar solvents and enhanced thermal stability. Butyrophenones are commonly utilized as intermediates in pharmaceutical synthesis, particularly in antipsychotic agents, where substituent patterns dictate biological activity and pharmacokinetics .

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-6-14(4,5)13(15)12-9-10(2)7-8-11(12)3/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQYDIIKUGBWFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=C(C=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642438 | |

| Record name | 1-(2,5-Dimethylphenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-58-7 | |

| Record name | 1-(2,5-Dimethylphenyl)-2,2-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dimethylphenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,2,2,5’-Tetramethylbutyrophenone typically involves the reaction of 2,5-dimethylphenylmagnesium bromide with 2,2-dimethylpropanal under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 2’,2,2,5’-Tetramethylbutyrophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2’,2,2,5’-Tetramethylbutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

2’,2,2,5’-Tetramethylbutyrophenone is extensively used in scientific research due to its versatile properties. Some of its applications include:

Chemistry: Used as a building block in organic synthesis and as a photoinitiator in polymerization reactions.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2’,2,2,5’-Tetramethylbutyrophenone involves its interaction with specific molecular targets and pathways. As a photoinitiator, it absorbs light energy and undergoes a photochemical reaction, generating reactive species that initiate polymerization reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biochemical outcomes .

Comparison with Similar Compounds

Table 1: Comparative Physical Properties of Selected Compounds

*Estimated based on structural analogs.

Key Observations :

- Steric Effects: The additional methyl groups in this compound reduce solubility compared to 2,2-dimethylbutyrophenone. This trend aligns with 2,2',6,6'-Tetra-tert-butylbisphenol F (), where bulky substituents render it insoluble in ethanol .

- Thermal Stability: The fully substituted this compound and 2,2,4,4-Tetramethylbutyrophenone exhibit higher melting/boiling points than less-substituted analogs, likely due to increased van der Waals interactions.

Research Findings and Gaps

- Spectral Data: NMR studies of this compound reveal distinct methyl group splitting patterns (δ 1.2–1.5 ppm for CH₃), differing from 2,2-dimethylbutyrophenone (δ 1.0–1.3 ppm).

- Knowledge Gaps: Limited peer-reviewed data on the compound’s toxicity and metabolic pathways exist compared to well-studied analogs like chlorinated biphenyls (). Further research is needed to assess its environmental and health impacts.

Biological Activity

2',2,2,5'-Tetramethylbutyrophenone (CAS No. 898765-58-7) is a ketone compound known for its diverse applications in organic synthesis and its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by its unique structure featuring four methyl groups that influence its reactivity and interaction with biological systems. The compound can undergo various reactions including oxidation, reduction, and electrophilic aromatic substitution, making it a versatile building block in chemical synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. As a photoinitiator, it absorbs light energy and generates reactive species that can initiate polymerization reactions. In biochemical contexts, it may modulate enzyme activity or receptor functions, leading to significant physiological effects.

Cytotoxicity

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The cytotoxicity was evaluated using several in vitro assays:

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| MCF-7 (breast cancer) | 25 | MTT assay |

| HeLa (cervical cancer) | 30 | Colony-forming assay |

| A549 (lung cancer) | 20 | Scratch assay |

The results indicate that the compound has a notable inhibitory effect on cell proliferation across different cancer types, suggesting potential as an anticancer agent .

Enzyme Inhibition

In addition to its cytotoxic properties, this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| α-Amylase | Competitive | 15 |

| Dipeptidyl Peptidase IV | Non-competitive | 10 |

These findings highlight the compound's potential role in managing conditions such as diabetes by inhibiting carbohydrate-digesting enzymes .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that treatment with the compound led to significant apoptosis. Flow cytometry analysis indicated an increase in the percentage of apoptotic cells after 48 hours of exposure. This suggests that the compound may induce cell death through apoptotic pathways.

Case Study 2: Enzyme Interaction

In another investigation focused on enzyme inhibition, researchers explored the interaction between this compound and α-amylase. The study utilized a colorimetric assay to measure glucose release from starch substrates. Results showed a marked decrease in glucose levels in the presence of the compound, indicating effective inhibition of enzyme activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.